molecular formula C14H7F3N3NaO2 B2836452 Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1147198-16-0

Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B2836452
CAS RN: 1147198-16-0
M. Wt: 329.214
InChI Key: SZCAXUMCYZTDGV-UHFFFAOYSA-M
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Description

Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the CAS Number: 1147198-16-0 . It has a molecular weight of 329.21 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies. One efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives starts from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . This arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H8F3N3O2.Na/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12;/h1-7H,(H,21,22);/q;+1/p-1 . This indicates the presence of a sodium ion, a phenyl group, a trifluoromethyl group, a pyrazolo[1,5-a]pyrimidine core, and a carboxylate group in the molecule.


Chemical Reactions Analysis

The compound has been involved in Suzuki–Miyaura cross-coupling reactions . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids . These optimized conditions were successfully extended to the synthesis of 7-, 8- and 9-arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated starting materials .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 329.21 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Antitumor Scaffold

PP derivatives exhibit promising antitumor activity. Researchers have focused on their synthesis and functionalization to enhance their anticancer potential. These compounds can serve as scaffolds for designing novel drugs targeting cancer cells .

Enzymatic Inhibition

PP compounds have been investigated for their enzymatic inhibitory activity. By targeting specific enzymes, they may play a role in modulating cellular processes. Further studies could lead to the development of enzyme-specific inhibitors for therapeutic applications .

Photophysical Properties

PPs possess significant photophysical properties, making them valuable in material science. Their rigid, planar structure contributes to their optical behavior, which can be harnessed for applications such as sensors, imaging agents, and optoelectronic devices .

Estrogen Receptor Modulation

Interestingly, PP derivatives have been used to distinguish between the activities of estrogen receptors (ERα and ERβ). These receptors play opposing roles in tumor cell growth, with ERα enhancing and ERβ suppressing proliferation. PP-based compounds may aid in understanding and modulating estrogen receptor signaling .

Cell Proliferation Inhibition

A specific derivative of PP, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has demonstrated potent inhibition of cell proliferation in certain cancer cell lines. Its crystal structure has been determined, providing insights into its mechanism of action .

PERK Inhibition

PP-based compounds have been explored as inhibitors of the protein kinase PERK (protein kinase RNA-like endoplasmic reticulum kinase). PERK is implicated in tumor development and cancer cell survival. One such compound, GSK2606414, shows promise as an orally effective and selective PERK inhibitor .

properties

IUPAC Name

sodium;5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2.Na/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12;/h1-7H,(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCAXUMCYZTDGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

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